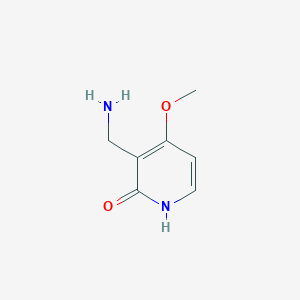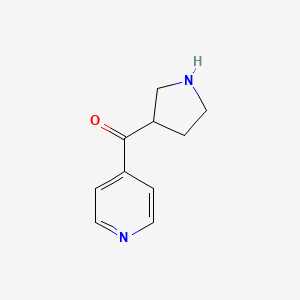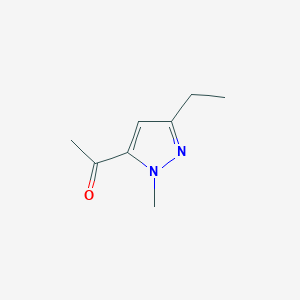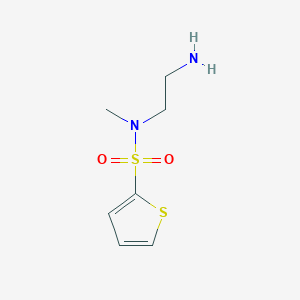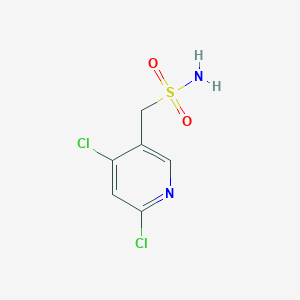
(4,6-Dichloropyridin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dichloropyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O2S and a molecular weight of 241.10 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a pyridine ring and a methanesulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4,6-Dichloropyridin-3-yl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyridine as the primary starting material.
Reaction with Methanesulfonyl Chloride: The 4,6-dichloropyridine undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Chemical Reactions Analysis
(4,6-Dichloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organic solvents.
Scientific Research Applications
(4,6-Dichloropyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays and as a tool for studying enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications includes its use as a scaffold for designing new drugs with antimicrobial or anticancer properties.
Industry: It is employed in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (4,6-Dichloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition studies.
Pathways Involved: The binding of this compound to its targets can disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
(4,6-Dichloropyridin-3-yl)methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (4,6-Dichloropyridin-3-yl)methanol and (4,6-Dichloropyridin-3-yl)amine share structural similarities but differ in their functional groups.
Uniqueness: The presence of the methanesulfonamide group in this compound imparts unique chemical properties, making it particularly useful in specific research and industrial applications
Properties
Molecular Formula |
C6H6Cl2N2O2S |
|---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
(4,6-dichloropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-5-1-6(8)10-2-4(5)3-13(9,11)12/h1-2H,3H2,(H2,9,11,12) |
InChI Key |
OTLUEKBHLPISCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CS(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13260998.png)
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13261008.png)
![2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B13261019.png)
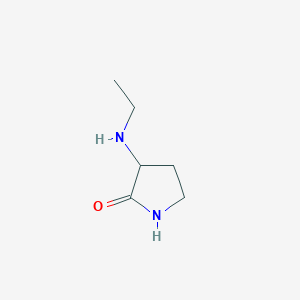
![N-[(3-methylphenyl)methyl]aniline](/img/structure/B13261032.png)
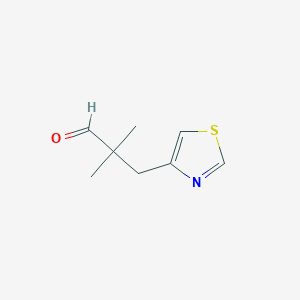
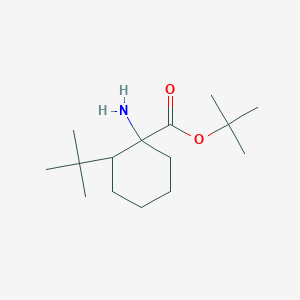
![2-{[(Azetidin-3-yl)methyl]sulfanyl}pyridine](/img/structure/B13261051.png)
